Oxyquinoline sulfate

Catalog No.
S538437
CAS No.
134-31-6
M.F
C18H16N2O6S
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxyquinoline sulfate

CAS Number

134-31-6

Product Name

Oxyquinoline sulfate

IUPAC Name

quinolin-8-ol;sulfuric acid

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

InChI

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4)

InChI Key

YYVFXSYQSOZCOQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

8 Hydroxyquinoline, 8 Hydroxyquinoline Sulfate, 8 Oxyquinoline, 8 Quinolinol, 8-Hydroxyquinoline, 8-Hydroxyquinoline Sulfate, 8-Oxyquinoline, 8-Quinolinol, Bioquin, Chinosol, Khinozol, Leioderm, Oxine, Oxyquinol, Oxyquinoline, Oxyquinoline Potassium Sulfate (2:1), Oxyquinoline Sulfate, Quinosol, Sulfate, 8-Hydroxyquinoline, Sulfate, Oxyquinoline, Superol

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O

Description

The exact mass of the compound Oxyquinoline sulfate is 388.0729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines. It belongs to the ontological category of polymer in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Properties:

Historically, oxyquinoline sulfate was used for its antimicrobial properties. It exhibited activity against bacteria and fungi []. This led to its investigation as a potential treatment for various infections. However, due to safety concerns and the availability of more effective antibiotics, its use in human medicine has been discontinued.

Chelating Agent:

Oxyquinoline sulfate can bind to metal ions, making it a chelating agent []. This property has potential applications in research, such as separating metals in solution or studying metal-protein interactions. However, other chelating agents may be preferred due to oxyquinoline sulfate's safety profile.

Genotoxicity Research:

Some studies have shown that oxyquinoline sulfate can be genotoxic, meaning it can damage DNA []. This has raised concerns about its potential to cause cancer. However, the evidence is mixed, and further research is needed to understand the full extent of its genotoxic effects.

Limited Use as a Research Tool:

Despite the limitations mentioned above, oxyquinoline sulfate may still be used in some specific research applications. For instance, it can be used as a positive control in genotoxicity assays to validate the testing methods [].

Oxyquinoline sulfate, chemically known as 8-hydroxyquinoline sulfate, is a compound formed from oxyquinoline and sulfuric acid. Its molecular formula is C18H16N2O6SC_{18}H_{16}N_{2}O_{6}S, with a molecular weight of approximately 388.42 g/mol. This compound appears as a solid and is known for its solubility in water, which facilitates its use in various applications, particularly in medicinal and industrial contexts .

The exact mechanism of action of oxyquinoline sulfate is not fully understood. However, it is believed to exert its antimicrobial effects by disrupting bacterial cell membranes and interfering with essential cellular processes []. It may also interact with DNA and inhibit microbial growth [].

Oxyquinoline sulfate has been linked to several safety concerns, including:

  • Peripheral neuropathy: Studies have shown a potential association between oxyquinoline sulfate use and peripheral neuropathy, a condition that damages nerves and causes numbness, pain, and weakness [].
  • Mutagenicity: Some research suggests that oxyquinoline sulfate may have mutagenic properties, meaning it can cause changes in DNA that could lead to cancer [].
  • Skin irritation: Topical application of oxyquinoline sulfate can cause skin irritation and allergic reactions [].

Oxyquinoline sulfate generally exhibits mild reactivity. It does not act as a strong oxidizing or reducing agent but can participate in organic reactions as a catalyst. The compound can neutralize bases, generating heat, although significantly less than stronger acids. Its acidic nature is due to the presence of hydrogen ions when dissolved in water, resulting in solutions with a pH of less than 7 .

Oxyquinoline sulfate has demonstrated various biological activities, particularly as an antimicrobial agent. It acts as a biocide against bacteria and fungi, although the exact mechanism of action remains largely unknown . Additionally, it has been used in treating amoebiasis, but its application has been associated with allergic reactions in some patients . Toxicological studies indicate that it can cause symptoms such as anorexia and malaise upon exposure, highlighting the need for caution when handling the compound .

The synthesis of oxyquinoline sulfate typically involves the reaction of oxyquinoline with sulfuric acid. This process can be achieved through:

  • Direct Sulfation: Mixing oxyquinoline with concentrated sulfuric acid under controlled conditions.
  • Neutralization: Reacting oxyquinoline with a sulfate salt in an acidic environment to form the sulfate salt of oxyquinoline.

These methods allow for the production of oxyquinoline sulfate in varying purities depending on the specific conditions employed during synthesis .

Studies on the interactions of oxyquinoline sulfate reveal that it can form conjugates during metabolism. Approximately 60% of administered doses are excreted as glucuronide conjugates, while about 23% are excreted as sulfate conjugates . Additionally, it has shown moderate reactivity in skin sensitization tests, indicating potential allergic responses upon dermal exposure .

Oxyquinoline sulfate shares similarities with several other compounds, particularly those derived from quinoline structures. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
OxyquinolineC9H7NOKnown for its biocidal properties; used extensively as a chelating agent.
8-Hydroxyquinoline citrateC9H7NO3A derivative used primarily in cosmetics and pharmaceuticals; less soluble than oxyquinoline sulfate.
8-Hydroxyquinoline hydrochlorideC9H8ClNOMore soluble; used mainly for its antimicrobial properties but has different pharmacokinetics.
8-Hydroxyquinoline salicylateC15H13NO4Combines salicylic acid properties; used in topical applications for skin conditions.

Oxyquinoline sulfate stands out due to its dual role as both an antimicrobial agent and a precursor for further chemical modifications, making it versatile across different applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

388.07290741 g/mol

Monoisotopic Mass

388.07290741 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

61VUG75Y3P

Related CAS

148-24-3 (Parent)

Other CAS

134-31-6

Wikipedia

Oxyquinoline sulfate

Use Classification

Cosmetics -> Emulsion stabilizing; Antimicrobial

General Manufacturing Information

8-Quinolinol, sulfate (2:1): ACTIVE

Dates

Modify: 2023-08-15
1: Andersen A. Final amended report on the safety assessment of oxyquinoline and oxyquinoline sulfate as used in cosmetics. Int J Toxicol. 2006;25 Suppl 1:1-9. PubMed PMID: 16835127.

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